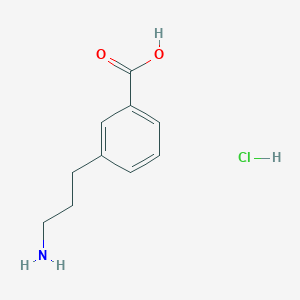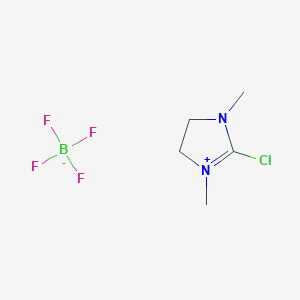
2-Chloro-1,3-dimethylimidazolidinium tetrafluoroborate
描述
Synthesis Analysis
The synthesis of 2-Chloro-1,3-dimethylimidazolidinium tetrafluoroborate involves regioselective processes and can act as a powerful equivalent in reactions requiring dehydrating agents. For instance, it has been used to facilitate fluorination reactions, providing a straightforward method for introducing fluorine into organic molecules. The compound's synthesis and application in creating carbene complexes and ionic liquids have been well-documented, showcasing its role in developing new chemical entities and materials (Isobe & Ishikawa, 1999; Liu et al., 2015).
Molecular Structure Analysis
The molecular structure of 2-Chloro-1,3-dimethylimidazolidinium tetrafluoroborate and its derivatives has been elucidated through various analytical techniques, including X-ray diffraction. These studies reveal detailed geometric configurations that contribute to the compound's reactivity and stability. The structural insights have enabled the synthesis of structurally complex and stable ionic liquids, highlighting the compound's significance in creating new materials with potential applications in various fields (Kolomeitsev et al., 2002).
Chemical Reactions and Properties
2-Chloro-1,3-dimethylimidazolidinium tetrafluoroborate is involved in numerous chemical reactions, including chlorination, oxidation, reduction, and rearrangement reactions. Its reactivity under nearly neutral conditions makes it a valuable reagent in organic synthesis. The compound's ability to facilitate the synthesis of carbene complexes and its role in the preparation of ionic liquids underscore its chemical versatility and importance in synthetic chemistry (Isobe & Ishikawa, 1999).
Physical Properties Analysis
The physical properties of 2-Chloro-1,3-dimethylimidazolidinium tetrafluoroborate, such as its crystalline structure and stability, are crucial for its application in synthesis and materials science. The compound's physical characteristics contribute to its effectiveness as a reagent and its utility in creating stable ionic liquids and other materials (Kolomeitsev et al., 2002).
Chemical Properties Analysis
The chemical properties of 2-Chloro-1,3-dimethylimidazolidinium tetrafluoroborate, including its reactivity in various synthetic reactions, are fundamental to its widespread use in organic chemistry. Its role in facilitating fluorination, along with its application in the synthesis of carbene complexes and ionic liquids, exemplifies its broad utility and significance in advancing synthetic methodologies and material science (Isobe & Ishikawa, 1999; Liu et al., 2015).
科学研究应用
Utility in Chlorination, Oxidation, Reduction, and Rearrangement Reactions : 2-Chloro-1,3-dimethylimidazolinium chloride, a related compound, is useful for chlorination, oxidation, reduction, and rearrangement under nearly neutral conditions (Isobe & Ishikawa, 1999).
Formation of Liquid Clathrates in Ionic Liquid-Aromatic Mixtures : Imidazolium-containing ionic liquids, including those with tetrafluoroborate, can form liquid clathrates when mixed with aromatic hydrocarbons, leading to the trapping of aromatic solutes in the solid state (Holbrey et al., 2003).
Synthesis of Carbene Complexes of Phosphorus(V) Fluorides : The compound has been used for the synthesis of carbene complexes of phosphorus(V) fluorides substituted with perfluoroalkyl-groups, enabling the synthesis of salts used as ionic liquids (Böttcher et al., 2014).
Application in Ruthenium-Catalyzed Transfer Hydrogenation : A derivative of 2-Chloro-1,3-dimethylimidazolidinium tetrafluoroborate has been used as a starting material for the preparation of ligands in ruthenium-catalyzed transfer hydrogenation (Volbeda, Jones, & Tamm, 2014).
Regioselective Fluorination of Imidazo[1,2-a]pyridines : The compound has been used in regioselective synthesis of fluorinated imidazo[1,2-a]pyridines, indicating its utility in electrophilic fluorination processes (Liu et al., 2015).
Efficient Coupling of α,α-Dimethyl Amino Acid : 2-Chloro-1,3-dimethylimidazolidium hexafluorophosphate has been demonstrated to be an efficient coupling agent for amino acids, showcasing its potential in peptide synthesis (Akaji, Kuriyama, & Kiso, 1994).
Transformation of Alcohols to Alkyl Chlorides : A related compound, 2-Chloro-3-ethylbenzoxazolium tetrafluoroborate, has been used to transform alcohols into alkyl chlorides, indicating potential applications in organic synthesis (Mukaiyama, Shoda, & Watanabe, 1977).
Identification of Supramolecular Aggregates in Solution : The interactions between 1,3-dialkylimidazolium cations and tetrafluoroborate anions have been studied, showing their potential as supramolecular aggregates in solution (Consorti et al., 2005).
安全和危害
2-Chloro-1,3-dimethylimidazolidinium tetrafluoroborate is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) . It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area .
未来方向
属性
IUPAC Name |
2-chloro-1,3-dimethyl-4,5-dihydroimidazol-1-ium;tetrafluoroborate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10ClN2.BF4/c1-7-3-4-8(2)5(7)6;2-1(3,4)5/h3-4H2,1-2H3;/q+1;-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UPLXKEIRISBKRM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-](F)(F)(F)F.CN1CC[N+](=C1Cl)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10BClF4N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.41 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-1,3-dimethyl-4,5-dihydroimidazolium tetrafluoroborate | |
CAS RN |
153433-26-2 | |
| Record name | 1H-Imidazolium, 2-chloro-4,5-dihydro-1,3-dimethyl-, tetrafluoroborate(1-) (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=153433-26-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Chloro-1,3-dimethylimidazolidinium tetrafluoroborate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



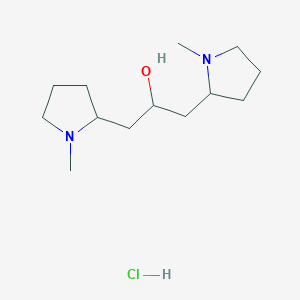

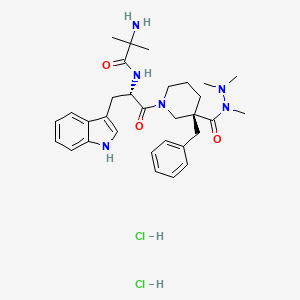
![(|AS)-|A-[[(1S)-1-Carboxyethyl]amino]benzenebutanoic Acid 1-Methyl Ester](/img/structure/B1146623.png)
![[(1S,5S,8S,9S,10S,13S,14S,17S)-1-Hydroxy-10,13-dimethyl-4,5,6,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl] acetate](/img/structure/B1146629.png)
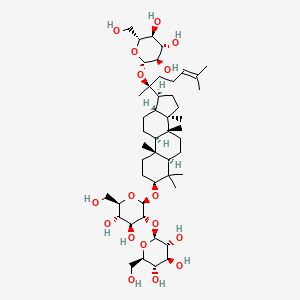
![1-[(1,1-Dimethylethyl)amino]-3-[2-[(3-methyl-1,2,4-oxadiazol-5-yl)methoxy]phenoxy]-2-propanol](/img/structure/B1146631.png)
